N-(2-bromo-4-iodophenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-bromo-4-iodophenyl)acetamide can be synthesized through a reaction involving bromoacetyl bromide and 4-iodoaniline . The reaction typically proceeds under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques. These methods include the use of appropriate solvents, catalysts, and purification steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-iodophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
N-(2-bromo-4-iodophenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-bromo-4-iodophenyl)acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(2-iodo-4-methylphenyl)-2-bromoacetamide: This compound has a similar structure but with a methyl group instead of a hydrogen atom.
N-(4-bromo-2-iodophenyl)acetamide: This compound has the bromine and iodine atoms in different positions on the phenyl ring.
Uniqueness
N-(2-bromo-4-iodophenyl)acetamide is unique due to its specific arrangement of bromine and iodine atoms on the phenyl ring. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H7BrINO |
---|---|
Molecular Weight |
339.96 g/mol |
IUPAC Name |
N-(2-bromo-4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H7BrINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) |
InChI Key |
AQKAGSPITSZEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)I)Br |
Origin of Product |
United States |
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